3-(4-Methoxyphenyl)oxolan-2-one
Description
3-(4-Methoxyphenyl)oxolan-2-one is a γ-lactone derivative characterized by an oxolan-2-one (tetrahydrofuran-2-one) ring substituted at the 3-position with a 4-methoxyphenyl group. This structural motif is common in bioactive compounds, particularly alkaloids and lignans.
Properties
CAS No. |
194724-89-5 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)oxolan-2-one |
InChI |
InChI=1S/C11H12O3/c1-13-9-4-2-8(3-5-9)10-6-7-14-11(10)12/h2-5,10H,6-7H2,1H3 |
InChI Key |
YDUZDAUTAKKRQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCOC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 3-(4-Methoxyphenyl)oxolan-2-one and related compounds:
Physicochemical Properties
- Melting Points: While direct data are unavailable, structurally related azetidin-2-one derivatives (e.g., 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one) exhibit melting points of 186–189°C, suggesting similar thermal stability for lactones .
Pharmacological Prospects
- Anti-inflammatory Activity : Chalcone derivatives with similar substituents reduce H₂O₂-induced oxidative damage in neuronal cells, suggesting that this compound may protect against oxidative stress .
- Structural Modifications: Introducing hydroxy or methoxy groups (as in Matairesinol) could enhance bioavailability and target specificity .
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